molecular formula C19H14ClN3O4S B3915421 (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one

(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one

Cat. No.: B3915421
M. Wt: 415.9 g/mol
InChI Key: TVXQEKOSNIUKGL-HLXADAOKSA-N
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Description

(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a nitrophenyl group, and a chloro-substituted prop-2-enylidene moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the nitrophenyl and chloro-substituted prop-2-enylidene groups. Common reagents used in these reactions include thionyl chloride, nitrobenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biochemical pathways.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.

Industry

In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives and nitrophenyl-substituted molecules. Examples include:

  • 2-(4-hydroxyphenyl)-4-thiazolidinone
  • 2-(4-nitrophenyl)-4-thiazolidinone
  • 2-(4-chlorophenyl)-4-thiazolidinone

Uniqueness

What sets (5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN3O4S/c1-22(14-6-8-16(24)9-7-14)19-21-18(25)17(28-19)11-13(20)10-12-2-4-15(5-3-12)23(26)27/h2-11,24H,1H3/b13-10-,17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXQEKOSNIUKGL-HLXADAOKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)C(=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=CC=C(C=C1)O)C2=NC(=O)/C(=C\C(=C\C3=CC=C(C=C3)[N+](=O)[O-])\Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Reactant of Route 3
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Reactant of Route 4
Reactant of Route 4
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Reactant of Route 5
Reactant of Route 5
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one
Reactant of Route 6
(5E)-5-[(Z)-2-chloro-3-(4-nitrophenyl)prop-2-enylidene]-2-(4-hydroxy-N-methylanilino)-1,3-thiazol-4-one

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